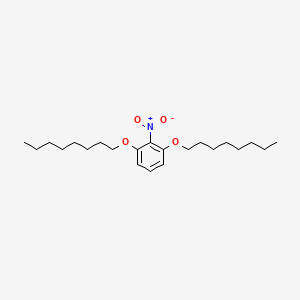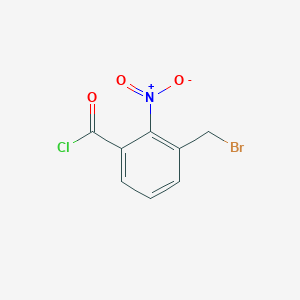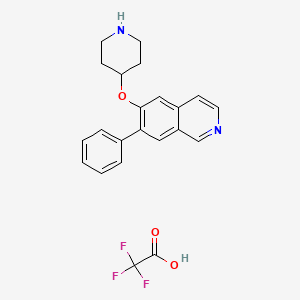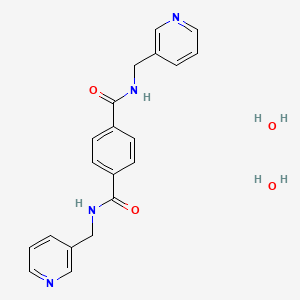
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide;dihydrate is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two pyridin-3-ylmethyl groups and two carboxamide groups, with two water molecules of hydration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridin-3-ylmethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism by which 1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The pyridin-3-ylmethyl groups and carboxamide functionalities provide multiple binding sites, allowing the compound to interact with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar structure but with pyridine-4-yl groups instead of pyridin-3-ylmethyl groups.
N,N’-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide: Another related compound with pyridin-2-yl groups.
Uniqueness
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide is unique due to the specific positioning of the pyridin-3-ylmethyl groups, which can influence its binding properties and reactivity. This structural feature allows for distinct interactions with metal ions and other molecules, making it valuable for specific applications in coordination chemistry and materials science.
Propriétés
Numéro CAS |
869989-57-1 |
|---|---|
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide;dihydrate |
InChI |
InChI=1S/C20H18N4O2.2H2O/c25-19(23-13-15-3-1-9-21-11-15)17-5-7-18(8-6-17)20(26)24-14-16-4-2-10-22-12-16;;/h1-12H,13-14H2,(H,23,25)(H,24,26);2*1H2 |
Clé InChI |
ZSMYMZPHCGLVGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



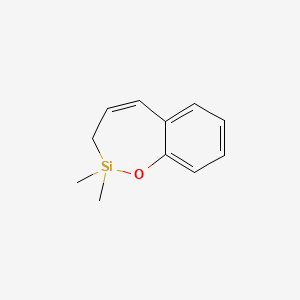
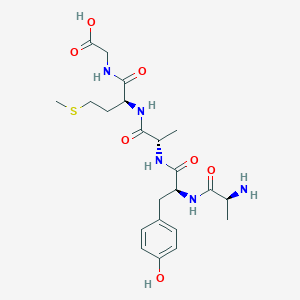

![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)

![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
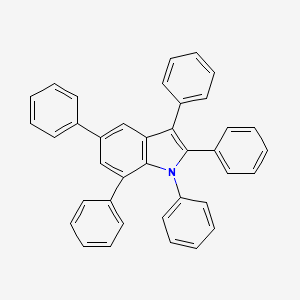
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
